Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH
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Overview
Description
The compound Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH is a synthetic peptide with a specific sequence of amino acids. It is known for its role as a potent antagonist of the bradykinin B1 receptor, which is involved in various physiological and pathological processes, including inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
For large-scale production, the process can be automated using peptide synthesizers. The industrial production also involves rigorous purification steps to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .
Scientific Research Applications
Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in modulating bradykinin B1 receptor activity, which is important in inflammation and pain pathways.
Medicine: Potential therapeutic applications in treating conditions related to inflammation and pain.
Industry: Utilized in the development of diagnostic tools and imaging agents
Mechanism of Action
The compound exerts its effects by binding to the bradykinin B1 receptor, a G protein-coupled receptor. This binding inhibits the receptor’s activity, thereby modulating the physiological responses associated with bradykinin, such as inflammation and pain. The molecular targets include the receptor itself and downstream signaling pathways involving G proteins and second messengers .
Comparison with Similar Compounds
Similar Compounds
B9858: Another bradykinin B1 receptor antagonist with a similar structure but different stability and binding properties.
α-Melanotropin (α-MSH): A peptide hormone with a different sequence but similar receptor-binding characteristics.
Uniqueness
Ac-Orn-Arg-Oic-Pro-Gly-aMePhe-Ser-D-2Nal-Ile-OH is unique due to its specific amino acid sequence, which confers high stability against peptidase degradation and potent antagonistic activity at the bradykinin B1 receptor .
Properties
Molecular Formula |
C61H87N13O12 |
---|---|
Molecular Weight |
1194.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-2-acetamido-5-aminopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C61H87N13O12/c1-5-36(2)51(58(84)85)71-53(79)45(31-39-25-26-40-18-9-10-19-41(40)30-39)69-54(80)46(35-75)70-59(86)61(4,33-38-16-7-6-8-17-38)72-50(77)34-66-55(81)48-24-15-29-73(48)57(83)49-32-42-20-11-12-23-47(42)74(49)56(82)44(22-14-28-65-60(63)64)68-52(78)43(21-13-27-62)67-37(3)76/h6-10,16-19,25-26,30,36,42-49,51,75H,5,11-15,20-24,27-29,31-35,62H2,1-4H3,(H,66,81)(H,67,76)(H,68,78)(H,69,80)(H,70,86)(H,71,79)(H,72,77)(H,84,85)(H4,63,64,65)/t36-,42-,43-,44-,45+,46-,47-,48-,49-,51-,61-/m0/s1 |
InChI Key |
JDPPVMXSBUBLMX-IRXBPQMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@](C)(CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5C[C@@H]6CCCC[C@@H]6N5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CC6CCCCC6N5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN)NC(=O)C |
Origin of Product |
United States |
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